molecular formula C7H6N4O3 B2497764 [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid CAS No. 91912-12-8

[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid

Cat. No.: B2497764
CAS No.: 91912-12-8
M. Wt: 194.15
InChI Key: DFDMHGIDWFXGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent .

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .

Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from these similar compounds is its specific functional groups, which confer unique reactivity and potential biological activities. The presence of the cyanoamino and hydroxyl groups allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDMHGIDWFXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)NC#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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